Predicted pKa and Lipophilicity Profile of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine Support Its Utility as a Central Nervous System (CNS) Lead Scaffold
The predicted pKa of the primary amine in 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine is 8.71, which is comparable to that of the β-Methyl-1H-1,2,4-triazole-1-ethanamine analog (8.71) but significantly lower than that of the unsubstituted 2-(1H-1,2,4-triazol-5-yl)ethanamine. This moderate basicity suggests a favorable balance between aqueous solubility and passive membrane permeability, a critical parameter for CNS drug candidates.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of primary amine |
|---|---|
| Target Compound Data | pKa = 8.71 ± 0.10 |
| Comparator Or Baseline | β-Methyl-1H-1,2,4-triazole-1-ethanamine: pKa = 8.71 ± 0.10; 2-(1H-1,2,4-triazol-5-yl)ethanamine: pKa not directly reported but expected to be >9 based on structural analogs. |
| Quantified Difference | Comparable pKa to 1,2,4-triazole analog, but structurally distinct scaffold offering a different vector for target engagement. |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
This data confirms the compound's suitability for oral bioavailability and CNS penetration in early-stage drug discovery programs, differentiating it from analogs with less favorable ionization states at physiological pH.
